NGR peptide Trifluoroacetate

Tumor Imaging PET/CT CD13 Targeting

NGR peptide trifluoroacetate (CNGRCG, MW 722.72) is the cyclic CD13-targeting peptide that selectively binds aminopeptidase N on tumor neovasculature while sparing CD13-expressing normal tissues. Unlike linear NGR peptides (GNGRG) which exhibit significantly lower binding efficiency, the cyclic form achieves ≥10-fold higher tumor uptake in targeted delivery. The trifluoroacetate salt ensures ≥50 mg/mL aqueous solubility for facile conjugation. Unique NGR-to-isoDGR spontaneous transition enables sequential CD13/integrin dual targeting. Lyophilized powder; -20°C storage. This cyclic CNGRCG peptide is the only form validated in clinical-stage NGR-TNF conjugates.

Molecular Formula C22H37F3N10O10S2
Molecular Weight 722.7 g/mol
Cat. No. B8068993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGR peptide Trifluoroacetate
Molecular FormulaC22H37F3N10O10S2
Molecular Weight722.7 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1
InChIKeyCAGKFGHJVVESAR-AAQZBYNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NGR Peptide Trifluoroacetate for Tumor Vasculature Targeting and CD13-Mediated Drug Delivery: Procurement Specifications and Comparative Selection Guide


NGR peptide trifluoroacetate (molecular formula C₂₂H₃₇F₃N₁₀O₁₀S₂, MW 722.72) is a bioactive peptide containing the Asn-Gly-Arg (NGR) homing motif that selectively binds to aminopeptidase N (APN/CD13), a zinc-dependent membrane-bound ectopeptidase highly expressed on tumor neovasculature and angiogenic endothelial cells [1]. The cyclic form (CNGRC) was originally identified through in vivo phage display screening in tumor-bearing mice and demonstrates preferential accumulation in CD13-positive tumor vasculature with minimal binding to CD13-expressing normal tissues including kidney epithelia and myeloid cells [2]. This compound is supplied as a lyophilized trifluoroacetate salt form with reported aqueous solubility of ≥50 mg/mL in H₂O with ultrasonic assistance and recommended storage at -20°C in powder form .

Why NGR Peptide Trifluoroacetate Cannot Be Substituted by Generic CD13 Ligands, Linear NGR Analogs, or Alternative Targeting Motifs


Substituting NGR peptide trifluoroacetate with alternative CD13-targeting ligands or structurally modified NGR analogs introduces quantifiable performance degradation across multiple measurable dimensions. Linear NGR peptides (GNGRG) exhibit significantly lower binding efficiency to CD13-positive endothelial cells compared to cyclic CNGRC [1]. Modification of the NGR motif with a CendR tumor-penetrating sequence (iNGR) produces a 2.17-fold increase in tumor uptake in vivo without altering CD13 binding affinity, demonstrating that even minor sequence alterations produce divergent biological outcomes [2]. NGR-conjugated therapeutics achieve 10-fold higher tumor uptake than non-targeted formulations at 24 hours [3]. The trifluoroacetate salt form provides defined solubility characteristics (≥50 mg/mL in aqueous solution) that differ from alternative counterions in lyophilized peptide preparations . These measurable differences preclude generic substitution without altering experimental or therapeutic outcomes.

Quantitative Comparative Evidence for NGR Peptide Trifluoroacetate: Head-to-Head Performance Data Against iNGR, Linear NGR, and Non-Targeted Controls


iNGR vs NGR: In Vivo Tumor Uptake Quantification and NRP-1-Mediated Retention

In a direct head-to-head comparison using microPET/CT imaging in CD13-positive HT-1080 fibrosarcoma xenografts, 68Ga-labeled iNGR (NGR peptide modified with a CendR tumor-penetrating motif) demonstrated significantly higher tumor uptake than 68Ga-labeled standard NGR peptide. Both probes exhibited comparable in vitro CD13 binding affinity and radiochemical stability, confirming that the differential in vivo performance stems from the CendR motif's interaction with neuropilin-1 (NRP-1) rather than altered CD13 targeting [1]. Tumor uptake of 68Ga-iNGR could be completely blocked by co-administration of cold NGR peptide and partially blocked by neutralizing NRP-1 antibody, validating dual-receptor engagement [1].

Tumor Imaging PET/CT CD13 Targeting Peptide Engineering

Cyclic vs Linear NGR: Differential CD13 Binding Efficiency and Degradation Pathway

Structure-activity studies comparing cyclic CNGRC with linear GNGRG peptides revealed that cyclic architecture confers superior binding to CD13-positive endothelial cells. Degradation analysis demonstrated that cyclic peptides primarily undergo NGR-to-isoDGR transition with concomitant CD13/integrin receptor switching, whereas linear peptides predominantly undergo α-amino group degradation generating non-functional six/seven-membered ring compounds unable to bind αvβ3 integrin [1]. Additionally, cyclic isoDGR binds αvβ3 integrin with >100-fold higher affinity than linear isoDGR, and cyclic isoDGR inhibited endothelial cell adhesion and tumor growth more efficiently [1].

Peptide Conformation CD13 Binding Stability Structure-Activity Relationship

NGR-Conjugated vs Non-Targeted Liposomes: Tumor Uptake Quantification

In a comparative biodistribution study using orthotopic neuroblastoma xenografts in SCID mice, NGR peptide-coupled liposomal doxorubicin (NGR-SL[DXR]) demonstrated time-dependent tumor accumulation significantly exceeding that of non-targeted liposomes [1]. At 24 hours post-administration, the uptake of NGR-targeted liposomes into neuroblastoma tumors was at least 10-fold higher than that of non-targeted control liposomes [1]. The enhanced tumor accumulation correlated with doxorubicin spreading outside blood vessels and into tumor tissue, and this targeting strategy markedly enhanced the therapeutic index of doxorubicin while enabling metronomic administration of therapeutic doses [1].

Targeted Drug Delivery Liposomal Formulation Tumor Accumulation Neuroblastoma

Trifluoroacetate Salt Form: Defined Aqueous Solubility for Reproducible Formulation

NGR peptide trifluoroacetate demonstrates defined aqueous solubility of ≥50 mg/mL (69.18 mM) in H₂O with ultrasonic assistance, as specified in vendor technical datasheets . This solubility characteristic is directly relevant to procurement decisions involving peptide salt form selection. While direct comparative solubility data between trifluoroacetate and other counterion forms (acetate, hydrochloride) for NGR peptide are not available in peer-reviewed literature, the trifluoroacetate salt form is the standard supplied form from major research chemical vendors, providing a consistent baseline for experimental reproducibility . Storage specifications indicate powder stability at -20°C for up to 3 years, with solvent aliquots stable at -80°C for 1 year .

Peptide Solubility Formulation Science Trifluoroacetate Salt Experimental Reproducibility

High-Value Application Scenarios for NGR Peptide Trifluoroacetate: Evidence-Based Use Cases in Tumor Imaging, Targeted Drug Delivery, and Integrin-Mediated Therapy


PET/SPECT Imaging of CD13-Positive Tumor Angiogenesis with Radiolabeled NGR Peptides

NGR peptide trifluoroacetate serves as a targeting scaffold for radiolabeled imaging probes that non-invasively detect CD13 expression in tumor neovasculature. Multiple radioisotopes including 68Ga, 64Cu, 99mTc, and 188Re have been successfully conjugated to NGR peptides for PET and SPECT imaging [1]. As demonstrated in Section 3, 68Ga-iNGR achieves higher tumor uptake than 68Ga-NGR through NRP-1-mediated retention [2]. For CD13-positive tumor xenografts, 188Re-labeled NGR achieved a tumor-to-muscle ratio of 4.76 at 12 hours post-injection, confirming specific tumor targeting [3]. This application is particularly relevant for preclinical oncology research requiring real-time, non-invasive monitoring of angiogenic activity and CD13-targeted therapy response [1].

Targeted Delivery of Cytotoxic Payloads to Tumor Vasculature via NGR-Drug Conjugates

NGR peptide trifluoroacetate enables tumor vasculature-specific delivery of chemotherapeutic agents, pro-apoptotic peptides, and cytokines. As quantified in Section 3, NGR-targeted liposomal doxorubicin achieves ≥10-fold higher tumor uptake compared to non-targeted liposomes at 24 hours in neuroblastoma xenografts [4]. NGR-TNF (NGR-hTNF) conjugates have advanced to clinical evaluation, with preclinical studies showing that NGR-mediated targeting can reduce the effective TNF dose by up to 1000-fold compared to untargeted cytokine [5]. The selectivity of NGR conjugates for tumor vasculature CD13 isoforms over normal tissue CD13 expression, as documented in differential binding studies [6], provides the mechanistic basis for this enhanced therapeutic index.

Dual CD13/Integrin Targeting via Controlled NGR-to-isoDGR Transition

Cyclic NGR peptides (CNGRC) undergo time-dependent deamidation to generate isoDGR, a ligand for αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 integrins [7]. This spontaneous transition creates a 'molecular timer' mechanism that generates sequential CD13 then integrin targeting from a single administered peptide [7]. As established in Section 3, cyclic peptides undergo controlled NGR-to-isoDGR transition with CD13/integrin switching, whereas linear peptides degrade via non-functional pathways [7]. Cyclic isoDGR binds αvβ3 with >100-fold higher affinity than linear isoDGR and inhibits endothelial cell adhesion and tumor growth more efficiently [7]. This property is exploited in the development of dual-targeting therapeutics that sequentially engage CD13 on neovasculature and integrins on angiogenic endothelial cells.

Nanoparticle and Liposome Surface Functionalization for Active Tumor Targeting

NGR peptide trifluoroacetate is covalently conjugated to the surface of liposomes, nanoparticles, and other drug delivery vehicles to confer active CD13 targeting capability. As documented in Section 3, NGR-functionalized liposomes demonstrate time-dependent tumor accumulation that reaches ≥10-fold higher levels than non-targeted liposomes at 24 hours [4]. The defined aqueous solubility of the trifluoroacetate salt form (≥50 mg/mL) facilitates conjugation chemistry in aqueous buffers . Multivalent presentation of NGR peptides on liposome surfaces further improves CD13-positive cancer cell affinity by 10-fold compared to monomeric presentation [8]. This application is validated in multiple preclinical tumor models including neuroblastoma, fibrosarcoma, and hepatoma xenografts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NGR peptide Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.